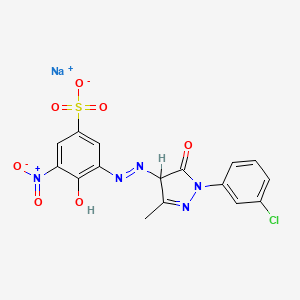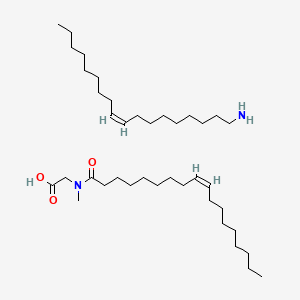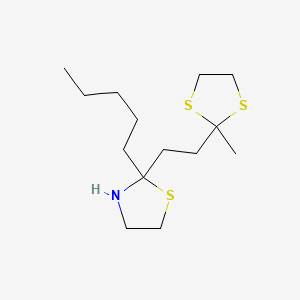
Tetrahydro-1-((4-methoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/MX8986000 is a chemical compound identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader effort to understand and mitigate occupational hazards associated with chemical exposures. It is used in various analytical methods to monitor and evaluate workplace environments for potential health risks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/MX8986000 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound for accurate analytical measurements. The synthetic routes typically involve a series of chemical reactions that are carefully controlled to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of NIOSH/MX8986000 follows standardized protocols to maintain consistency and quality. These methods often involve large-scale chemical synthesis processes that are optimized for efficiency and safety. The industrial production methods are designed to meet regulatory standards and ensure the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/MX8986000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods and for understanding its behavior in different environments.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/MX8986000 include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to ensure the desired outcomes and to minimize any potential side reactions.
Major Products Formed: The major products formed from the reactions involving NIOSH/MX8986000 depend on the specific reaction conditions and reagents used. These products are typically analyzed to understand the compound’s behavior and to develop effective monitoring methods.
Aplicaciones Científicas De Investigación
NIOSH/MX8986000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in analytical methods to monitor workplace environments for chemical exposures and to evaluate the effectiveness of safety measures. The compound is also used in research studies to understand the health effects of chemical exposures and to develop new safety protocols.
Mecanismo De Acción
The mechanism of action of NIOSH/MX8986000 involves its interaction with specific molecular targets and pathways. These interactions are critical for its application in analytical methods and for understanding its effects on human health. The compound’s mechanism of action is studied to develop effective monitoring and safety measures.
Comparación Con Compuestos Similares
NIOSH/MX8986000 is compared with other similar compounds to highlight its uniqueness and to understand its specific applications. Similar compounds include various volatile organic compounds and other chemicals used in occupational safety and health research. The comparison helps to identify the strengths and limitations of NIOSH/MX8986000 and to develop more effective safety protocols.
List of Similar Compounds:- Volatile Organic Compounds
- Benzene
- Toluene
- Xylene
- Formaldehyde
These similar compounds are also studied for their health effects and are used in various analytical methods to monitor workplace environments.
Propiedades
Número CAS |
62554-15-8 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-15(13(18)14-12(9)16)8-10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,18) |
Clave InChI |
QCFJCMZCAKAHNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=S)NC1=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)












